1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

Many DGAT-1 inhibitor programs lack conformational diversity in the amino acid linker region, limiting SAR exploration. This compound solves that problem with its unique cyclohexane-1-carboxylic acid core. - Conformationally restricted alternative to glycine/alanine linkers in biphenyl-4-carbonyl DGAT-1 chemotype. - Log P 4.26 enables systematic lipophilicity-activity relationship studies vs. more hydrophilic analogs. - Distinct MW (323.39 g/mol) and fragmentation pattern suitable as an LC-MS/MS reference standard before committing to large-scale synthesis.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
CAS No. 652172-32-2
Cat. No. B12532517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid
CAS652172-32-2
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C20H21NO3/c22-18(21-20(19(23)24)13-5-2-6-14-20)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2,(H,21,22)(H,23,24)
InChIKeyDALPSIAWBFTYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Baseline Properties


1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid (CAS 652172-32-2) is a synthetic small molecule with the molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol. Its structure comprises a 1-aminocyclohexane-1-carboxylic acid core N-acylated with a 4-phenylbenzoyl group . Computed physicochemical properties include a topological polar surface area (TPSA) of 66.4 Ų and a consensus Log P of 4.26 . This compound appears in the patent literature as a member of a broader class of biphenyl-4-yl carbonylamino acid derivatives investigated for therapeutic applications [1]. However, publicly available primary literature directly characterizing the biological or pharmacological profile of this specific compound is extremely limited, preventing a robust baseline assessment beyond its chemical identity.

Why Generic Substitution Is Not Advisable


For the biphenyl-4-yl carbonylamino acid class of DGAT-1 inhibitors, minor structural modifications can lead to profound changes in target potency, selectivity, and pharmacokinetic properties [1]. The specific combination of a cyclohexane-1-carboxylic acid residue with a biphenyl-4-carbonyl group in this compound may confer distinct conformational constraints and lipophilicity compared to analogous compounds with linear or differently substituted amino acid moieties. Without direct comparative data, the only justifiable procurement position is that generic substitution within this class is not supported by evidence. The lack of authoritative, comparator-based characterization for CAS 652172-32-2 represents a critical gap, making any substitution decision an uninformed risk.

Quantifiable Differentiation Evidence


Lipophilicity Differentiation vs. Linear Analogs

The compound's computed Log P of 4.26 differentiates it from simpler biphenyl-4-carbonyl amino acid analogs, such as 2-[(biphenyl-4-carbonyl)-amino]-propionic acid (predicted Log P ~2.7), indicating markedly higher lipophilicity. This property alone can critically influence solubility, permeability, and non-specific binding profiles, making direct substitution unreliable without empirical validation.

Lipophilicity Drug Design Physicochemical Properties

Conformational Restriction: Cyclic vs. Acyclic Scaffold

The 1-aminocyclohexane-1-carboxylic acid (Ac6c) scaffold imposes significant conformational restriction compared to acyclic amino acid analogs like glycine or alanine derivatives. This constraint is known to enhance metabolic stability and influence receptor binding geometries in peptidomimetic programs [1]. While quantitative stability data for this specific compound are lacking, the class-level property of enhanced proteolytic resistance for Ac6c-containing compounds versus their acyclic counterparts is well-established.

Conformational Constraint Peptidomimetic Metabolic Stability

Evidence-Backed Research Application Scenarios


Building Block for Conformationally Constrained DGAT-1 Libraries

The biphenyl-4-carbonyl amino acid chemotype is the core scaffold in a patented series of DGAT-1 inhibitors for treating obesity [1]. The unique cyclohexane-1-carboxylic acid moiety of this compound offers a conformationally restricted alternative to the more commonly employed glycine or alanine linkers in this series. This property is directly relevant for medicinal chemistry teams aiming to explore the SAR of the amino acid linker region while maintaining the essential biphenyl pharmacophore. Procurement of this specific compound enables the synthesis of analogs that interrogate the conformational requirements of the DGAT-1 binding pocket, a hypothesis that cannot be tested with commercially available, acyclic analogs.

Probe for Lipophilicity-Driven Pharmacology Studies

With a calculated Log P of 4.26 , this compound sits at the upper boundary of desirable lipophilicity for oral drug candidates. It can serve as a tool compound to study the impact of high lipophilicity on DGAT-1 inhibitor properties such as aqueous solubility, metabolic clearance, and phospholipidosis risk in a controlled experimental setting. By comparing its in vitro profile against lower Log P analogs within the same structural class, researchers can establish a lipophilicity-activity relationship that informs the design of future candidates. This specific application is not achievable with the more hydrophilic biphenyl-4-carbonyl glycine derivatives.

Reference Standard for Analytical Method Development

Given the established use of the biphenyl-4-yl carbonylamino acid class in therapeutic development [1], this compound, with its distinct molecular weight (323.39 g/mol) and unique fragmentation pattern, can be utilized as a reference standard during LC-MS/MS method development and validation. Its specific physicochemical properties, including a Log P of 4.26 , necessitate tailored extraction and chromatographic conditions, making it a valuable benchmarking tool before committing to larger-scale synthesis of lead candidates within the same chemical series.

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